molecular formula C7H17O3P B075052 Diisopropyl methylphosphonate CAS No. 1445-75-6

Diisopropyl methylphosphonate

Cat. No. B075052
CAS RN: 1445-75-6
M. Wt: 180.18 g/mol
InChI Key: WOAFDHWYKSOANX-UHFFFAOYSA-N
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Description

Synthesis Analysis

DIMP and its derivatives are synthesized through various chemical reactions, highlighting the versatility of phosphorus chemistry. One method involves the addition reaction of diisopropyl phosphite and specific imines, leading to compounds with potential antiviral activity (Hong, Yan-ping, Peng, Jin'an, & Cao, De-Rong, 2011). Another approach utilizes the electrochemical activation of magnesium to synthesize 1,1-dichloroalkylphosphonates from diisopropyl trichloromethylphosphonate, demonstrating a rapid and efficient method under mild conditions (Jubault, Feasson, & Collignon, 1995).

Molecular Structure Analysis

The molecular structure of DIMP and its derivatives has been characterized by techniques such as X-ray diffraction, showing details like crystal systems, space groups, and molecular conformations. For example, the structure of diisopropyl[(4-cyanopyrazol-3-ylamino)(2-hydroxylphenyl)-methyl] phosphonate has been elucidated, providing insights into its geometric and electronic structure (Hong, Yan-ping, Peng, Jin'an, & Cao, De-Rong, 2011).

Chemical Reactions and Properties

DIMP undergoes various chemical reactions, including pyrolysis, which helps understand its decomposition behavior and potential applications in materials science. Gas-phase pyrolysis studies have identified key decomposition products and proposed mechanisms, offering insights into its stability and reactivity under different conditions (Zegers & Fisher, 1998).

Physical Properties Analysis

The physical properties of DIMP, such as solubility, boiling point, and density, are critical for its handling and application in various domains. Studies focusing on these aspects help in designing processes and applications that utilize DIMP efficiently.

Chemical Properties Analysis

The chemical properties of DIMP, including reactivity with other compounds, stability under different conditions, and its role as a reactant or catalyst in chemical syntheses, are essential for exploiting its full potential. Research into its interactions with metal salts, for example, has led to the formation of complexes with interesting magnetic and conductance properties, expanding its application range (Karayannis, Owens, Pytlewski, & Labes, 1970).

Scientific Research Applications

  • Pyrolysis Studies : DIMP has been studied for its decomposition behavior, which provides insights into the breakdown of organophosphorus chemical warfare nerve agents. Experiments showed that it decomposes into products like propylene and isopropanol under certain conditions (Zegers & Fisher, 1998).

  • Toxicological Profile : DIMP's toxicological effects have been evaluated, which is crucial for understanding its impact on health and the environment. This includes assessments of its physical, chemical properties, and potential health risks (Williams, Wong, Bittner, & Rhodes, 1998).

  • Dermal Penetration Studies : Research on how DIMP penetrates the skin is significant for evaluating health risks, especially in environments contaminated by DIMP. It has been observed that a small percentage of DIMP is absorbed through the skin in swine (Snodgrass & Metker, 1991).

  • Interaction with Metal Halides : The interaction of DIMP with metal halides has been explored, leading to the formation of various metal complexes. This interaction is significant for understanding its behavior in different chemical environments (Mikulski et al., 1969).

  • Environmental Analysis : DIMP has been included in methods for analyzing phosphonic acids in water. This is essential for monitoring and managing its presence in the environment (Owens, Vu, & Koester, 2008).

  • Kinetics of Destruction in Corona Discharge : The kinetics of DIMP destruction in corona discharge has been studied to understand its breakdown in industrial and environmental settings (Korobeinichev et al., 2002).

  • Toxicity Studies in Animals : Subchronic oral toxicity studies in animals like minks have been conducted to understand the effects of DIMP at different concentrations (Bucci et al., 1994).

  • Combustion Properties : Studies have been done on the ignition delay time and laminar flame speed of mixtures containing DIMP, which is important for safety and environmental considerations (Mathieu et al., 2020).

  • Immunological Effects : DIMP's effect on immune cells like natural killer and cytotoxic T lymphocytes has been explored, indicating potential impacts on the immune system (Li et al., 2002).

  • Chemical Synthesis and Drug Development : DIMP is used in the synthesis of various chemical compounds, including those with potential pharmaceutical applications (Alkhimova, Babashkina, & Safin, 2021).

Safety And Hazards

DIMP is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

2-[methyl(propan-2-yloxy)phosphoryl]oxypropane
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InChI

InChI=1S/C7H17O3P/c1-6(2)9-11(5,8)10-7(3)4/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WOAFDHWYKSOANX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C)OC(C)C
Source PubChem
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Molecular Formula

C7H17O3P
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DSSTOX Substance ID

DTXSID5024051
Record name Bis(1-methylethyl) methylphosphonate
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Molecular Weight

180.18 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name Diisopropyl methylphosphonate
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Boiling Point

121.05 °C @ 10 mm Hg
Record name DIISOPROPYL METHYLPHOSPHONATE
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Solubility

In water, 1.50X10+3 mg/l @ 25 °C, Water solubility = 160 g/L at 25 °C
Record name DIISOPROPYL METHYLPHOSPHONATE
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Density

0.976
Record name DIISOPROPYL METHYLPHOSPHONATE
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Vapor Pressure

0.28 [mmHg], Vapor pressure = 0.17 mmHg at 25 °C, Vapor pressure= 0.267 kPa at 70 °C, 0.28 mm Hg @ 25 °C
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Product Name

Diisopropyl methylphosphonate

CAS RN

1445-75-6
Record name Diisopropyl methylphosphonate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,210
Citations
EJP Zegers, EM Fisher - Combustion and flame, 1998 - Elsevier
Gas-phase pyrolysis studies of diisopropyl methylphosphonate (DIMP) in nitrogen have been conducted to gain insight into the decomposition behavior of organophosphorus chemical …
Number of citations: 72 www.sciencedirect.com
EI Senyurt, M Schoenitz, EL Dreizin - Defence Technology, 2021 - Elsevier
… Diisopropyl methylphosphonate (DIMP) is a sarin surrogate particularly well suited to model sarin thermal decomposition and is often used in experiments. This article is a review of …
Number of citations: 13 www.sciencedirect.com
S Biswas, BM Wong - The Journal of Physical Chemistry C, 2021 - ACS Publications
… For the first time, we utilize large-scale quantum calculations to probe the high-temperature degradation of diisopropyl methylphosphonate (DIMP), a nerve agent simulant. Our Born–…
Number of citations: 15 pubs.acs.org
OP Korobeinichev, AA Chernov… - … Journal of Chemical …, 2002 - Wiley Online Library
… In the current study, the kinetics and the products of the destruction of a simulant of sarin—diisopropyl methylphosphonate (DIMP)—in a dielectric barrier corona discharge were studied …
Number of citations: 14 onlinelibrary.wiley.com
B Yuan, H Eilers - Combustion and flame, 2019 - Elsevier
We monitor the T-jump pyrolysis and combustion reactions of diisopropyl methylphosphonate (DIMP) via FTIR and kinetic FTIR. DIMP is heated at 10 C/s, ∼1800 C/s, and ∼18,000 C/s …
Number of citations: 15 www.sciencedirect.com
RK Rahman, F Arafin, S Neupane, CH Wang… - Combustion and …, 2022 - Elsevier
Due to the high toxicity of chemical warfare (CW) agents, laboratory experiments are carried out using CW surrogates. Diisopropyl Methylphosphonate (DIMP), an organophosphate …
Number of citations: 2 www.sciencedirect.com
RS Thompson, MR Brann, EH Purdy… - The Journal of …, 2019 - ACS Publications
… We present work detailing the destruction of the nerve agent simulant diisopropyl methylphosphonate (DIMP) via rapid laser heating under atmospheric conditions. Following Nd:YAG …
Number of citations: 14 pubs.acs.org
NM Karayannis, CM Mikulski… - Zeitschrift für …, 1971 - Wiley Online Library
Metal(II) halides react ‐with diisopropyl methylphosphonate (DIMP) at 150–220C with formation of the following complexes: M[(C 3 H 7 O)CH 3 POO] 2 (M = Fe, VO); M 2 [(C 3 H 7 O)CH …
Number of citations: 31 onlinelibrary.wiley.com
RK Rahman, J Higgs, E Ninnemann… - … Journal of Chemical …, 2022 - Wiley Online Library
Diisopropyl methylphosphonate (DIMP) is an organophosphorus compound used as a simulant for the chemical weapon Sarin. One of the means of destruction of Sarin is incineration …
Number of citations: 4 onlinelibrary.wiley.com
O Mathieu, T Sikes, WD Kulatilaka, EL Petersen - Combustion and Flame, 2020 - Elsevier
Diisopropyl-methylphosphonate (DIMP) is a common surrogate of Sarin for which a detailed kinetics mechanism was developed in 2002 (Glaude et al.— [12]). In the present paper, …
Number of citations: 11 www.sciencedirect.com

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